molecular formula C9H18O B15139109 Nonanal-d18

Nonanal-d18

Cat. No.: B15139109
M. Wt: 160.35 g/mol
InChI Key: GYHFUZHODSMOHU-PBYHGZINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nonanal-d18 is a deuterium-labeled version of nonanal, a saturated fatty aldehyde. Deuterium is a stable isotope of hydrogen, and its incorporation into nonanal results in this compound. This compound is primarily used in scientific research due to its unique properties, which include its stability and its ability to act as a tracer in various chemical and biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonanal-d18 is synthesized by replacing the hydrogen atoms in nonanal with deuterium atoms. This process typically involves the use of deuterated reagents and solvents. One common method is the catalytic hydrogenation of nonanal in the presence of deuterium gas. The reaction conditions often include a deuterium atmosphere, a suitable catalyst such as palladium on carbon, and a solvent like deuterated methanol .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors to ensure efficient hydrogenation. The deuterium gas used in the reaction is often recycled to minimize costs. The final product is purified using techniques such as distillation and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Nonanal-d18 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nonanal-d18 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Nonanal-d18 is similar to that of nonanal, with the primary difference being the presence of deuterium atoms. Deuterium substitution can affect the compound’s pharmacokinetic and metabolic profiles. For instance, deuterium-labeled compounds often exhibit slower metabolic rates due to the kinetic isotope effect, which can lead to prolonged activity in biological systems .

Comparison with Similar Compounds

Nonanal-d18 can be compared with other deuterium-labeled aldehydes such as:

    Nonanal-d4: Another deuterium-labeled version of nonanal with fewer deuterium atoms.

    Nonanal-d2: A version with only two deuterium atoms.

    Nonanal: The non-deuterated form of the compound.

Uniqueness

This compound is unique due to its complete deuterium labeling, which provides distinct advantages in research applications. The higher number of deuterium atoms enhances its stability and allows for more precise tracking in studies compared to partially deuterated or non-deuterated analogs .

Properties

Molecular Formula

C9H18O

Molecular Weight

160.35 g/mol

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-octadecadeuteriononan-1-one

InChI

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D

InChI Key

GYHFUZHODSMOHU-PBYHGZINSA-N

Isomeric SMILES

[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCCCCCC=O

Origin of Product

United States

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